molecular formula C11H13NO3 B074480 Ethyl Hippurate CAS No. 1499-53-2

Ethyl Hippurate

Cat. No.: B074480
CAS No.: 1499-53-2
M. Wt: 207.23 g/mol
InChI Key: PTXRQIPIELXJFH-UHFFFAOYSA-N
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Description

Ethyl hippurate, also known as ethyl N-benzoylglycinate, is an organic compound with the molecular formula C11H13NO3. It is an ester derivative of hippuric acid, where the carboxyl group of hippuric acid is esterified with ethanol. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl hippurate can be synthesized through the esterification of hippuric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting ethyl acetate with sodium iodate. The basic steps of the reaction are as follows: [ \text{CH}_3\text{COOC}_2\text{H}_5 + \text{NaIO} \rightarrow \text{CH}_3\text{COOC}_2\text{H}_4\text{Br} + \text{NaI} + \text{NaHCO}_3 ] This method allows for the large-scale production of this compound with high efficiency .

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl hippurate undergoes hydrolysis under acidic or basic conditions to yield hippuric acid and ethanol.

Base-Catalyzed Hydrolysis (Saponification):
In alkaline environments, the ester bond cleaves to form hippurate salts. For example:

text
This compound + NaOH → Sodium hippurate + Ethanol

This reaction is irreversible under basic conditions due to salt formation .

Acid-Catalyzed Hydrolysis:
In acidic media, the reaction is reversible:

text
This compound + H₂O ⇌ Hippuric acid + Ethanol

The equilibrium favors ester formation unless water is removed .

Reaction with Hydrazine

This compound reacts with hydrazine (NH₂NH₂) to form hippuryl hydrazine, a precursor to hydrazoic acid (HN₃):

text
This compound + Hydrazine → Hippuryl hydrazine + Ethanol

This reaction, first described by Theodor Curtius, proceeds via nucleophilic acyl substitution. Hippuryl hydrazine (C₆H₅CONHCH₂CONHNH₂) is thermally unstable and decomposes to release HN₃, a reaction historically significant in explosives research .

Enzymatic and Metabolic Pathways

In biological systems, this compound may undergo enzymatic hydrolysis via esterases to release hippuric acid, which is further metabolized. For example:

  • Hippuric acid is hydrolyzed to benzoic acid and glycine in the liver and kidneys .

  • Benzoic acid conjugates with glycine (via benzoyl CoA intermediate) to reform hippuric acid, highlighting a reversible metabolic pathway .

Table 1: Key Reactions of this compound

Reaction TypeReagents/ConditionsProductsReferences
Base hydrolysisNaOH, aqueous, heatSodium hippurate + Ethanol
Acid hydrolysisH₂O/H⁺, refluxHippuric acid + Ethanol
Hydrazine reactionNH₂NH₂, ethanol, ambientHippuryl hydrazine
Enzymatic hydrolysisEsterases (biological)Hippuric acid

Physicochemical Stability

This compound is stable under standard storage conditions (room temperature) but decomposes at elevated temperatures (>190°C) . Its hydrolysis rate increases in polar protic solvents (e.g., water, ethanol) .

Scientific Research Applications

Medical Applications

1.1. Treatment of Carcinoid Syndrome

Ethyl hippurate is primarily recognized for its role in the pharmaceutical formulation of telotristat ethyl, a medication used to treat carcinoid syndrome. This syndrome is characterized by excessive serotonin production from neuroendocrine tumors, leading to debilitating symptoms such as diarrhea. Telotristat ethyl acts as a selective inhibitor of tryptophan hydroxylase, reducing peripheral serotonin levels and alleviating symptoms associated with the syndrome. Clinical trials have demonstrated its efficacy in significantly reducing bowel movement frequency and urinary 5-hydroxyindoleacetic acid levels in patients not adequately controlled by somatostatin analogs .

1.2. Metabolic Health Marker

Recent studies have identified high urinary concentrations of hippurate as a marker for metabolic health. Research involving middle-aged non-diabetic individuals showed that elevated urine hippurate levels correlate positively with microbial gene richness and functional pathways associated with benzoate metabolism. In animal models, chronic infusion of hippurate improved glucose tolerance and insulin secretion in high-fat diet-induced obesity contexts, suggesting its potential role as a mediator in metabolic health .

Enzymatic Studies

2.1. Substrates for Enzyme Inhibition

This compound has been investigated as a substrate for various enzymatic reactions, particularly in studies focusing on peptidylglycine alpha-amidating monooxygenase (PHM). Research has shown that substituted hippurates can act as effective inhibitors of PHM, which is crucial for the biosynthesis of α-amidated peptide hormones in mammals and insects. This compound and its analogs have displayed significant inhibitory activity with low Ki values, indicating their potential use in drug development and pest management .

2.2. Mechanistic Studies

Studies utilizing this compound have provided insights into the mechanistic aspects of enzyme catalysis. For example, the reaction kinetics involving this compound have been explored to understand the structure-activity relationships crucial for developing more potent inhibitors targeting various biological pathways .

Summary Table of Applications

Application AreaDescriptionKey Findings/Studies
Medical TreatmentUsed in telotristat ethyl for carcinoid syndrome treatmentReduces bowel movements and urinary serotonin levels
Metabolic HealthHigh urinary hippurate levels linked to metabolic healthImproves glucose tolerance in obese mice
Enzyme InhibitionSubstrate for PHM inhibition; potential drug developmentEffective inhibitors with low Ki values
Mechanistic StudiesInsights into enzyme catalysis using this compoundStructure-activity relationships explored

Mechanism of Action

The mechanism of action of ethyl hippurate involves its hydrolysis to benzoic acid and glycine by the enzymatic action of hippuricase. This hydrolysis reaction is crucial in various metabolic pathways, particularly in the detoxification processes in the liver. The molecular targets and pathways involved include the conjugation of benzoic acid with glycine to form hippuric acid, which is then excreted in the urine .

Comparison with Similar Compounds

Ethyl hippurate can be compared with other similar compounds such as mthis compound and sodium hippurate:

Uniqueness: this compound’s unique properties, such as its ester group and its role in metabolic pathways, make it a valuable compound in both research and industrial applications. Its ability to undergo various chemical reactions and its use as an intermediate in organic synthesis highlight its versatility .

Biological Activity

Ethyl hippurate, a derivative of hippuric acid, is a compound that has garnered attention for its biological activities and potential health benefits. It is primarily produced as a result of the conjugation of benzoic acid with glycine, and its presence in human urine is often associated with dietary intake and gut microbiota activity. This article explores the biological activity of this compound, focusing on its metabolic implications, antimicrobial properties, and potential therapeutic applications.

1. Metabolic Implications

This compound has been studied extensively in relation to metabolic health. Research indicates that it serves as a biomarker for metabolic disorders and is linked to gut microbiome diversity.

Key Findings

  • Association with Gut Microbiota : A study involving 271 Danish individuals demonstrated that higher levels of urinary hippurate correlate positively with microbial gene richness and functional pathways associated with benzoate metabolism. This suggests that this compound may reflect a healthy gut microbiome, which is crucial for metabolic health .
  • Effects on Glucose Metabolism : In preclinical models, chronic infusion of hippurate improved glucose tolerance and insulin secretion in high-fat diet-fed mice. This highlights its potential role in managing obesity-related metabolic dysfunctions .
  • Dietary Influences : Participants consuming diets rich in saturated fats exhibited higher urinary levels of hippurate, indicating that dietary choices can influence the production and excretion of this metabolite .

2. Antimicrobial Properties

Recent studies have explored the antimicrobial activity of this compound and its derivatives. These compounds have shown promise in combating various pathogens.

Research Highlights

  • Antimicrobial Activity : this compound nanocomposites demonstrated significant antimicrobial effects against Pseudomonas aeruginosa and other bacterial strains. This suggests potential applications in developing new antimicrobial agents .
  • Cytotoxicity Studies : The combination of this compound with cytarabine was evaluated for cytotoxic effects against HL-60 leukemia cells, indicating that it may enhance the efficacy of existing chemotherapeutic agents .

3. Therapeutic Applications

The therapeutic potential of this compound extends beyond its role as a metabolic marker or antimicrobial agent.

Potential Uses

  • Metabolic Health Interventions : Given its association with improved metabolic parameters, this compound could be utilized in dietary interventions aimed at enhancing gut health and managing conditions such as obesity and insulin resistance .
  • Drug Development : The structural analogs of this compound have been investigated for their ability to inhibit specific enzymes involved in peptide hormone biosynthesis. This opens avenues for developing inhibitors that could be used in treating hormonal imbalances or metabolic disorders .

4. Case Studies and Data Tables

To provide a comprehensive overview, the following table summarizes key studies related to the biological activity of this compound:

Study ReferenceKey FindingsMethodology
This compound correlates with gut microbiome diversity and metabolic health markersUrinary metabolomics and metagenomics
Antimicrobial effects against Pseudomonas aeruginosa; enhanced cytotoxicity when combined with cytarabineIn vitro assays
Inhibition of peptide hormone biosynthesis enzymes by this compound analogsKinetic studies on enzyme inhibition

Q & A

Basic Research Questions

Q. How is ethyl hippurate detected and quantified in biological samples, and what methodological considerations ensure reproducibility?

  • Methodological Guidance : this compound is commonly identified using techniques like capillary electrophoresis-UV (CE-UV) with probabilistic quotient normalization to account for matrix variability . Nuclear magnetic resonance (NMR) metabolomics is also employed, particularly in urine studies, with baseline correction and alignment via correlation-optimized warping (COW) . For reproducibility, include detailed protocols for sample preparation, instrument calibration, and data normalization in supplementary materials .

Q. What synthetic pathways are used to produce this compound, and how are purity and structural identity validated?

  • Methodological Guidance : this compound synthesis typically involves esterification of hippuric acid with ethanol under acidic catalysis. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with UV detection to assess purity (>95%) . For novel derivatives, provide crystallographic data or mass spectrometry (MS) fragmentation patterns in supporting information .

Q. What is the established role of this compound in mammalian metabolic pathways?

  • Methodological Guidance : this compound is a gut microbiota-derived metabolite linked to aromatic amino acid metabolism. Its levels in urine correlate with dietary polyphenol intake (e.g., wine), but contradictory findings exist regarding its specificity as a biomarker . Use controlled dietary interventions and adjust for confounders like antibiotic use or inter-individual microbiota variation .

Advanced Research Questions

Q. How can researchers design experiments to isolate this compound’s effects in complex biological systems (e.g., gut microbiota studies)?

  • Methodological Guidance : Utilize germ-free (GF) mouse models conventionalized with defined microbiota to study this compound’s role in energy metabolism . For in vitro studies, spike homogenized urine samples with graded concentrations of this compound and citrate to mimic natural variability, ensuring balanced experimental designs with replication across multiple days . Include negative controls (e.g., non-spiked samples) and validate findings via knockout models (e.g., Fiaf−/− mice) .

Q. How should contradictory findings about this compound’s association with hypertension or endothelial dysfunction be reconciled?

  • Methodological Guidance : Conflicting results (e.g., hippurate’s correlation with blood pressure in some cohorts but not others ) may arise from population heterogeneity or unmeasured confounders. Apply multivariable regression models adjusting for renal function, diet, and microbiota composition. Meta-analyses pooling data from intervention trials (e.g., wine intake studies) and epidemiological cohorts (e.g., PREDIMED sub-studies) can clarify associations .

Q. What advanced statistical approaches are recommended for analyzing this compound’s interactions in multi-omics datasets?

  • Methodological Guidance : Use sparse orthogonal partial least squares (sOPLS) to identify this compound’s covariation with transcriptomic or proteomic data while minimizing overfitting . For pathway analysis, integrate weighted gene co-expression network analysis (WGCNA) with metabolomic data to map hippurate’s role in hypertension-related pathways (e.g., alanine metabolism) .

Q. How can researchers address ethical and reproducibility challenges in human studies involving this compound?

  • Methodological Guidance : In clinical trials, document inclusion/exclusion criteria (e.g., exclusion of participants on probiotics) and obtain informed consent for microbiota analysis . Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra in repositories like GenBank and providing hyperlinks to supplementary methods .

Q. Data Presentation and Validation

  • Tables : Include processed data critical to the research question in the main text (e.g., concentration-response curves for spiked samples ). Raw data (e.g., CE-UV chromatograms) should be archived in appendices or public repositories .
  • Limitations : Explicitly address constraints such as small sample sizes or inability to control dietary variables in observational studies .

Properties

IUPAC Name

ethyl 2-benzamidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-15-10(13)8-12-11(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXRQIPIELXJFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50280491
Record name Ethyl Hippurate
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499-53-2
Record name 1499-53-2
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Record name Ethyl Hippurate
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Synthesis routes and methods I

Procedure details

DIPEA (0.425 mL, 2.46 mmol) was added to a stirred solution of benzoic acid (100 mg, 0.82 mmol) in DMF (2 mL). HOBT (132 mg, 0.98 mmol) and EDCI.HCl (188 mg, 0.98) were then added, followed by the addition of ethyl glycine ester hydrochloride (0.82 mmol) at room temperature. The resulting mixture was stirred at room temperature overnight. Water was then added, and the product was extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure to afford the crude product. Purification using column chromatography (using silica gel, 60-120 A° and 20% methanol in chloroform as the eluent) afforded Benzoylamino-acetic acid ethyl ester in 53% yield, LC-MS purity: 98%
Name
Quantity
0.425 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
132 mg
Type
reactant
Reaction Step Two
Quantity
188 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl glycine ester hydrochloride
Quantity
0.82 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of ethyl 2-amino-acetate (1.0 g, 7.16 mmol) in anhydrous CH2Cl2 (5 ml) was added TEA (1.82 g, 17.96 mmol). The reaction mixture was cooled in an ice bath, and a solution of benzoyl chloride (1.0 g, 7.17 mmol) in CH2Cl2 (2 ml) was added dropwise. After addition was completed, stirring was continued at RT for two more hours. The reaction mixture was washed with water, dried with MgSO4, filtered, and concentrated. Column chromatography (silica, 30% EtOAc in hexanes) gave benzoylaminoacetic acid ethyl ester (intermediate XXa, 1.24 g) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
1.82 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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